Gossypetin 8-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossypetin 8-glucoside is a flavonol glucoside, a type of flavonoid compound found in various plant species, particularly in the Malvaceae family. It is known for its significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties . This compound is primarily found in the flowers of plants such as Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gossypetin 8-glucoside typically involves the glycosylation of gossypetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to gossypetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from plant sources. The process involves the extraction of flavonoids from plant materials using solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Gossypetin 8-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glucose and catalysts such as acids or enzymes are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Gossypetin 8-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms.
Industry: It is used in the development of nutraceuticals and cosmetics due to its beneficial health effects.
Mechanism of Action
The mechanism of action of Gossypetin 8-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: It enhances the levels of brain-derived neurotrophic factor (BDNF) and reduces neuroinflammation, thereby protecting against cognitive impairment.
Comparison with Similar Compounds
Gossypetin 8-glucoside can be compared with other similar flavonoid compounds:
Conclusion
This compound is a versatile flavonoid glucoside with significant pharmacological activities and a wide range of scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for further study and potential therapeutic use.
Biological Activity
Gossypetin 8-glucoside is a flavonoid glycoside derived from gossypetin, primarily found in various plant species, including cotton (Gossypium) and hibiscus. This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure : this compound has the molecular formula C21H20O13. It features a glucosyl group attached at the 8-position of the gossypetin structure, influencing its solubility and biological properties.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for cellular protection against oxidative stress. The compound's antioxidant capacity has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
The antioxidant effects are attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
2. Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions. It has been shown to inhibit pro-inflammatory cytokines and enzymes, such as COX-2.
3. Neuroprotective Effects
This compound has demonstrated neuroprotective properties in several studies. It enhances neuronal survival under oxidative stress conditions and promotes cognitive function in animal models of neurodegeneration.
Model | Effect Observed | Reference |
---|---|---|
PC12 Cells | Increased survival against KCN-induced damage | |
Alzheimer’s Model (5xFAD) | Improved spatial learning and memory |
4. Anti-Diabetic Potential
This compound has been investigated for its potential role in managing diabetes. It activates AMPK (AMP-activated protein kinase), which enhances glucose uptake and reduces hepatic glucose production.
Case Studies
- Diabetes Mellitus Management : A study highlighted the ability of Gossypetin to improve glucose metabolism in diabetic rats, showing a significant reduction in blood glucose levels after treatment with this compound .
- Neuroprotection in Alzheimer’s Disease : In a model of Alzheimer's disease, this compound improved cognitive performance and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with other flavonoid glycosides.
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Gossypin | Similar flavonoid backbone | Known for anti-inflammatory properties |
Quercetin 3-glucoside | Flavonoid glycoside | Well-studied for cardiovascular benefits |
Gossypetin | Parent flavonol | Exhibits broader biological activities |
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXVLUZMMDCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.